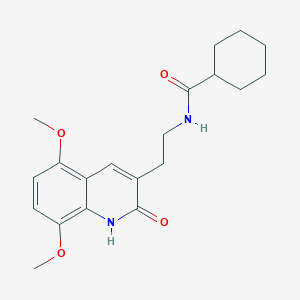

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-25-16-8-9-17(26-2)18-15(16)12-14(20(24)22-18)10-11-21-19(23)13-6-4-3-5-7-13/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBJZZVFIXJAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

Structural Characteristics

The molecular formula of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide is . The compound features a quinoline core with methoxy substitutions and a cyclohexanecarboxamide moiety, which contributes to its unique biological properties.

1. Anticancer Properties

Research indicates that compounds structurally similar to N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of 2-oxoquinolines can inhibit cell proliferation in various cancer lines and induce apoptosis .

- Mechanism of Action : The compound may interact with cellular pathways relevant to cancer progression, potentially modulating signaling pathways such as NF-kB or inhibiting specific kinases involved in tumor growth .

2. Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties:

- Interaction with Inflammatory Pathways : N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide may inhibit enzymes or receptors involved in inflammatory responses .

3. Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects:

- Bioactivity : Similar quinoline derivatives have been noted for their antimicrobial activity against various pathogens . The specific activity of this compound remains to be fully characterized.

Case Study 1: Anticancer Activity

A study focusing on quinoline derivatives demonstrated that compounds with similar structures significantly inhibited the growth of breast and prostate cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies showed that related compounds reduced the production of pro-inflammatory cytokines in macrophages. This suggests a potential therapeutic role for N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide in treating inflammatory diseases .

Comparative Analysis of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the quinolinone core, substituents, or the carboxamide group. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Key Findings

Synthetic Flexibility: The target compound’s synthesis shares parallels with β-ketoester conjugate additions (e.g., ethyl 2-oxocyclohexanecarboxylate reacting with maleimides) . However, its dihydroquinolinone core likely requires additional steps, such as cyclization or oxidation, compared to simpler maleimide adducts.

Methoxy groups may enhance metabolic stability over halogenated analogs.

Contrast with Evidence

- This necessitates extrapolation to infer its preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.